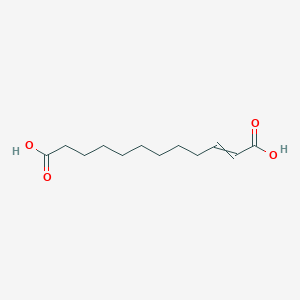
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic activities may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and cyclooxygenase-2 (COX-2) expression. Its anti-cancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole has been found to exhibit biochemical and physiological effects in various studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in vitro and in vivo. It has also been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). In addition, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and anti-cancer activities. This makes it a potential candidate for the development of novel therapeutics for various diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole. One direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential as a ligand for the development of metal-based catalysts. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
Conclusion
In conclusion, 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole can be synthesized through a one-pot reaction of 2-nitrobenzaldehyde, malononitrile, and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and an intramolecular cyclization, resulting in the formation of 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole in good yield.
Applications De Recherche Scientifique
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole has been investigated for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities in vitro and in vivo. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a potential ligand for the development of metal-based catalysts.
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14-15/h3-4,7-9H,1-2,5-6H2 |
Clé InChI |
MTUWXCIMKYFMGI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=NN2C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1CCC2=C(C1)C=NN2C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B230348.png)
![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)



![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)